

SG3199-Val-Ala-PAB: Comprehensive Solubility and Formulation Guide

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Compound of Interest

Compound Name: SG3199-Val-Ala-PAB

Cat. No.: B8201653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG3199-Val-Ala-PAB is a key intermediate in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer-based payload utilized in antibody-drug conjugates (ADCs). As a prodrug, SG3199-Val-Ala-PAB is designed for selective activation within the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide linker is susceptible to cleavage by proteases such as Cathepsin B, which are often overexpressed in cancer cells. This targeted release of the active cytotoxic agent, SG3199, minimizes systemic toxicity while maximizing anti-tumor efficacy.

This document provides detailed application notes and protocols for the solubility and formulation of **SG3199-Val-Ala-PAB** to support preclinical research and development.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C49H59N7O11	[1]
Molecular Weight	922.03 g/mol	[1]
Appearance	White to off-white solid	[1]
Storage (Powder)	-20°C for up to 3 years. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen).	[2][3]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen.	[1][3]

Solubility Data

The solubility of **SG3199-Val-Ala-PAB** has been determined in various solvents and formulations. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

Solvent/Formulation	Solubility	Molar Concentration (mM)
DMSO	130 mg/mL	140.99
Formulation 1	≥ 3.25 mg/mL	≥ 3.52
Formulation 2	≥ 3.25 mg/mL	≥ 3.52

Formulation 1 Components: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline[2]

Formulation 2 Components: 10% DMSO, 90% Corn Oil[2]

Prodrug Activation Pathway

SG3199-Val-Ala-PAB is designed to release the active PBD dimer warhead, SG3199, upon enzymatic cleavage of the Val-Ala linker by Cathepsin B within the lysosome of target cancer

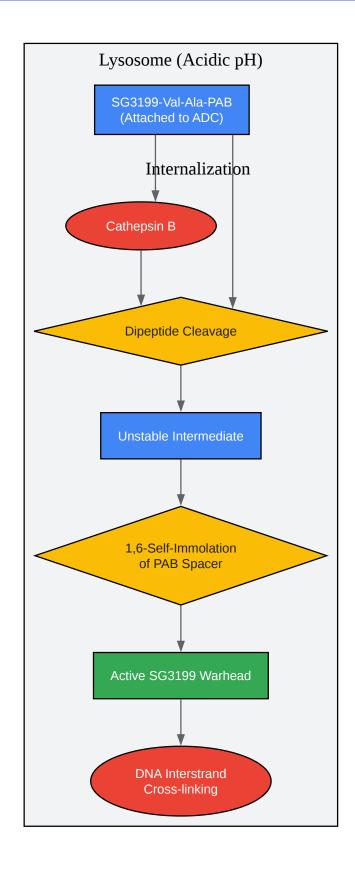




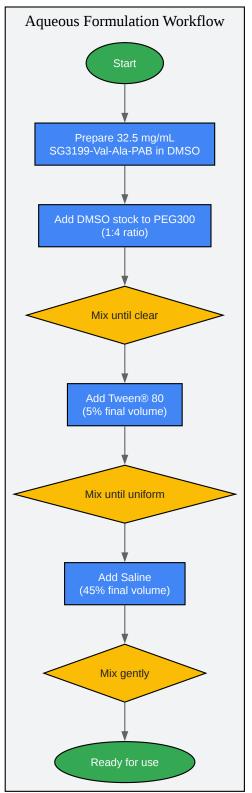


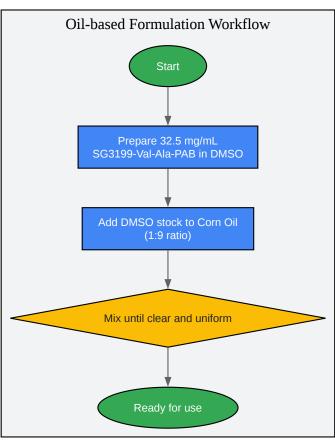
cells. This is followed by a self-immolative cascade of the para-aminobenzyl (PAB) spacer to release the active drug.[4][5]











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